molecular formula C9H13N3O2 B13342077 Methyl 4-(isopropylamino)pyrimidine-2-carboxylate

Methyl 4-(isopropylamino)pyrimidine-2-carboxylate

Cat. No.: B13342077
M. Wt: 195.22 g/mol
InChI Key: XBKUOBZXBAGHQW-UHFFFAOYSA-N
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Description

Methyl 4-(isopropylamino)pyrimidine-2-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(isopropylamino)pyrimidine-2-carboxylate typically involves the reaction of 4-chloro-2-methylthiopyrimidine-5-carboxylate with isopropylamine. The reaction is carried out in a solvent such as dioxane, with triethylamine as a base, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the isopropylamino group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(isopropylamino)pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(isopropylamino)pyrimidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(isopropylamino)pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various proteins and nucleic acids, potentially disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(isopropylamino)pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylamino group enhances its solubility and reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

methyl 4-(propan-2-ylamino)pyrimidine-2-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-6(2)11-7-4-5-10-8(12-7)9(13)14-3/h4-6H,1-3H3,(H,10,11,12)

InChI Key

XBKUOBZXBAGHQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC=C1)C(=O)OC

Origin of Product

United States

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